Monopropionylcadaverine

Description

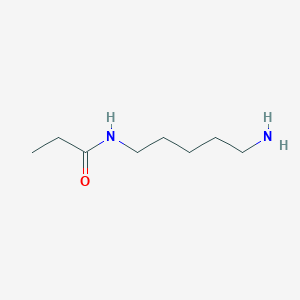

Monopropionylcadaverine is a monoacylated derivative of the biogenic diamine cadaverine (1,5-pentanediamine), formed via enzymatic propionylation. It is structurally characterized by a propionyl group (-COCH₂CH₃) attached to one of the primary amine groups of cadaverine. This compound has been studied primarily in the context of psychiatric disorders, particularly schizophrenia, where elevated blood levels have been observed in specific patient subgroups . Its metabolic precursor, cadaverine, is a product of lysine decarboxylation and is further metabolized by monoamine oxidase (MAO) and diamine oxidase (DAO).

Properties

CAS No. |

65251-14-1 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

N-(5-aminopentyl)propanamide |

InChI |

InChI=1S/C8H18N2O/c1-2-8(11)10-7-5-3-4-6-9/h2-7,9H2,1H3,(H,10,11) |

InChI Key |

GULFPQVLEMSVST-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCCCCCN |

Canonical SMILES |

CCC(=O)NCCCCCN |

Synonyms |

monopropionylcadaverine monopropionylcadaverine monohydrochloride n-propionylcadaverine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Characteristics

Monopropionylcadaverine shares structural similarities with two related compounds: cadaverine and monoacetylcadaverine.

| Compound | Structure | Molecular Formula | Key Functional Group |

|---|---|---|---|

| Cadaverine | H₂N-(CH₂)₅-NH₂ | C₅H₁₄N₂ | Two primary amine groups |

| Monoacetylcadaverine | H₂N-(CH₂)₅-NH-COCH₃ | C₇H₁₆N₂O | Acetyl group (-COCH₃) |

| This compound | H₂N-(CH₂)₅-NH-COCH₂CH₃ | C₈H₁₈N₂O | Propionyl group (-COCH₂CH₃) |

The propionyl group in this compound introduces greater hydrophobicity compared to monoacetylcadaverine, which may influence its distribution across lipid membranes and interactions with enzymes like MAO .

Metabolic Pathways and Enzyme Interactions

Both monoacetylcadaverine and this compound are terminal metabolites of cadaverine, but their formation and degradation pathways differ:

Cadaverine Metabolism: Primary Pathway: Oxidative deamination via MAO/DAO to form aminovaleric acid. Alternative Pathway: Acylation by acetyltransferases or propionyltransferases to form monoacetylcadaverine or this compound, respectively .

Enzyme Affinity: Monoacetylcadaverine is a substrate for both MAO and DAO, but its oxidation rate is slower than that of unmodified cadaverine due to steric hindrance from the acetyl group .

Accumulation in Disease: In schizophrenia patients, both monoacetylcadaverine and this compound levels are elevated, with this compound showing higher variability across ethnic cohorts (e.g., US vs. Japanese populations) .

Clinical Relevance in Schizophrenia

Comparative studies in schizophrenic and non-schizophrenic subjects reveal distinct profiles:

| Parameter | Cadaverine | Monoacetylcadaverine | This compound |

|---|---|---|---|

| Blood Concentration (nM) | 120–180 | 15–30 | 8–25 |

| Elevation in Schizophrenia | No | Yes (1.5–2×) | Yes (2–3×) |

| Ethnic Variability | Low | Moderate | High |

Data synthesized from US and Japanese cohorts .

In contrast, monoacetylcadaverine correlates with acute psychotic episodes .

Analytical Considerations

Quantification of these compounds requires advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). A 2021 study validated a novel LC-MS method with 99% accuracy for distinguishing monoacetylcadaverine and this compound, leveraging their distinct retention times and mass-to-charge ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.